molecular formula C25H29N5O B10939132 6-cyclopropyl-3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10939132
M. Wt: 415.5 g/mol
InChI Key: OCLJFPDDQUMQTA-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazolo[3,4-b]pyridine core, and an azabicyclo[3.2.1]octane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-CYCLOPROPYL-3-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, the introduction of the cyclopropyl and phenyl groups, and the attachment of the azabicyclo[3.2.1]octane moiety. The synthetic routes often require specific reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-CYCLOPROPYL-3-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo[3.2.1]octane moiety may play a crucial role in binding to these targets, while the pyrazolo[3,4-b]pyridine core can modulate the activity of the compound. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and molecules with azabicyclo[3.2.1]octane moieties. Compared to these compounds, 6-CYCLOPROPYL-3-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Some similar compounds include:

  • Pyrazolo[3,4-b]pyridine derivatives with different substituents.
  • Azabicyclo[3.2.1]octane derivatives with varying functional groups.

Properties

Molecular Formula

C25H29N5O

Molecular Weight

415.5 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H29N5O/c1-15-23-21(25(31)26-17-12-19-10-11-20(13-17)29(19)2)14-22(16-8-9-16)27-24(23)30(28-15)18-6-4-3-5-7-18/h3-7,14,16-17,19-20H,8-13H2,1-2H3,(H,26,31)

InChI Key

OCLJFPDDQUMQTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4CC5CCC(C4)N5C)C6=CC=CC=C6

Origin of Product

United States

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